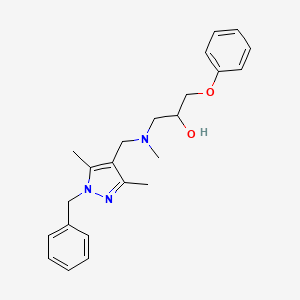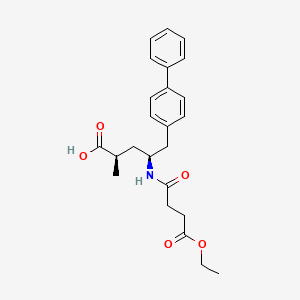
Sacubitril impurity 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sacubitril impurity 16 is a byproduct formed during the synthesis of sacubitril, a neprilysin inhibitor used in combination with valsartan to treat heart failure. Impurities like this compound are crucial to identify and control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril impurity 16 involves multiple steps, including cyclization, addition, debenzylation, ring opening, esterification, and amidation . One method involves dissolving a precursor compound in dichloromethane, adding a condensing agent like PyBOP, and then adding an alkali such as DMAP at controlled temperatures. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified through a series of steps including filtration, drying, and crystallization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of continuous flow methodologies and heterogeneous catalysis, such as Suzuki-Miyaura coupling, has been optimized for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Sacubitril impurity 16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds .
Aplicaciones Científicas De Investigación
Sacubitril impurity 16 has several scientific research applications:
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its role in the safety and efficacy of sacubitril-containing medications.
Mecanismo De Acción
Sacubitril impurity 16, like sacubitril, may interact with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and reduced blood volume. The exact mechanism of action for this compound is still under investigation, but it is believed to follow similar pathways .
Comparación Con Compuestos Similares
Similar Compounds
Sacubitril impurity 10: Another byproduct of sacubitril synthesis with a similar molecular structure.
Sacubitril impurity 11: A related compound with different functional groups.
Sacubitril impurity 17: Another impurity formed during the synthesis process.
Uniqueness
Sacubitril impurity 16 is unique due to its specific molecular structure and the conditions under which it is formed. Its identification and control are crucial for ensuring the safety and efficacy of sacubitril-containing medications .
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(2R,4S)-4-[(4-ethoxy-4-oxobutanoyl)amino]-2-methyl-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-3-30-23(27)14-13-22(26)25-21(15-17(2)24(28)29)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,28,29)/t17-,21+/m1/s1 |
Clave InChI |
AUNLGZJEDPUZSE-UTKZUKDTSA-N |
SMILES isomérico |
CCOC(=O)CCC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)O |
SMILES canónico |
CCOC(=O)CCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-1,7a-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12337025.png)
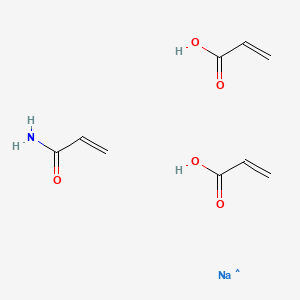
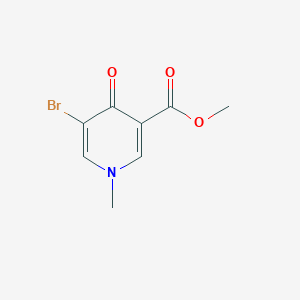
![Uridine, 2'-O-methyl-5-[[(2-naphthalenylmethyl)amino]carbonyl]-](/img/structure/B12337050.png)
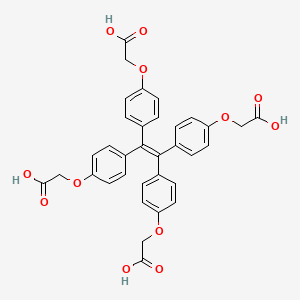
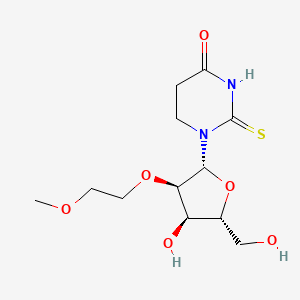


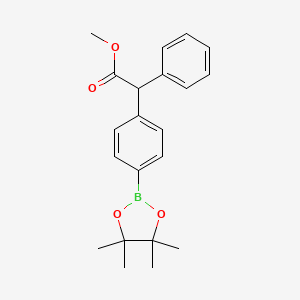
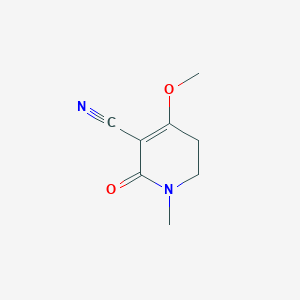
![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)
